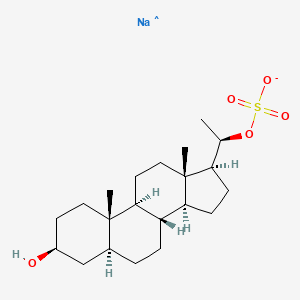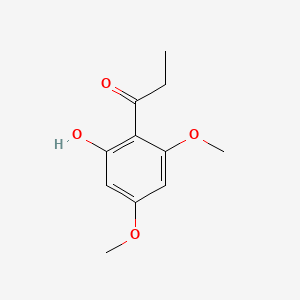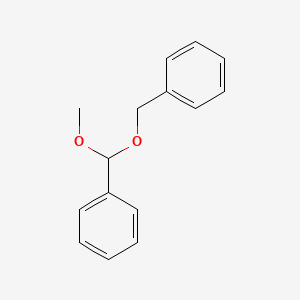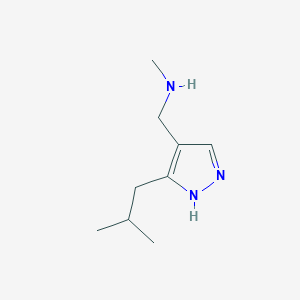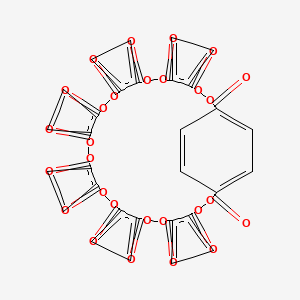
(R,R)-Tartaric Acid Monomethyl Ester Diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,R)-Tartaric Acid Monomethyl Ester Diacetate is a chiral compound derived from tartaric acid, a naturally occurring organic acid found in many plants, particularly grapes. This compound is an ester, characterized by the presence of a carbonyl group bonded to an oxygen atom, which is then bonded to another carbon atom. The (R,R) notation indicates the specific stereochemistry of the molecule, which is important for its reactivity and interactions in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-Tartaric Acid Monomethyl Ester Diacetate typically involves the esterification of tartaric acid. One common method is the monohydrolysis of dicarboxylic esters, which can be achieved through silanolysis at elevated temperatures on a silica gel surface . The surface-bound silyl esters are then cleaved off under mild conditions to yield the desired monoester.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale esterification processes. These processes may include the use of catalysts to enhance the reaction rate and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(R,R)-Tartaric Acid Monomethyl Ester Diacetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield tartaric acid and methanol.
Reduction: Reduction of the ester with reagents like lithium aluminum hydride can produce the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Hydrolysis: Tartaric acid and methanol.
Reduction: The corresponding alcohol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
(R,R)-Tartaric Acid Monomethyl Ester Diacetate has numerous applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and stereochemistry.
Medicine: Investigated for its potential use in drug development and as a chiral auxiliary in pharmaceutical synthesis.
Industry: Utilized in the production of flavors, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism of action of (R,R)-Tartaric Acid Monomethyl Ester Diacetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, reduction, or substitution reactions, depending on the conditions and reagents used. These reactions often involve nucleophilic attack on the carbonyl carbon, leading to the formation of new products .
Comparison with Similar Compounds
Similar Compounds
(S,S)-Tartaric Acid Monomethyl Ester Diacetate: The enantiomer of (R,R)-Tartaric Acid Monomethyl Ester Diacetate, with different stereochemistry.
Methyl Tartarate: Another ester of tartaric acid, but with different functional groups.
Ethyl Tartarate: Similar to methyl tartarate but with an ethyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct reactivity and interactions in various applications. Its chiral nature makes it particularly valuable in asymmetric synthesis and chiral resolution processes.
Properties
Molecular Formula |
C9H12O8 |
|---|---|
Molecular Weight |
248.19 g/mol |
IUPAC Name |
(2R,3R)-2,3-diacetyloxy-4-methoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C9H12O8/c1-4(10)16-6(8(12)13)7(9(14)15-3)17-5(2)11/h6-7H,1-3H3,(H,12,13)/t6-,7-/m1/s1 |
InChI Key |
GVCSACPSWHMFIU-RNFRBKRXSA-N |
Isomeric SMILES |
CC(=O)O[C@H]([C@H](C(=O)OC)OC(=O)C)C(=O)O |
Canonical SMILES |
CC(=O)OC(C(C(=O)OC)OC(=O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




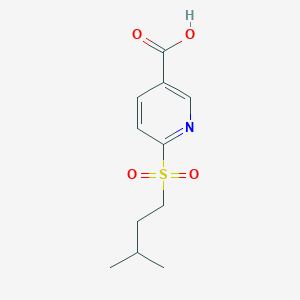
![5,5'-((4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene)](/img/structure/B13426037.png)
![6-(3-Chloro-5-fluorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B13426045.png)
